molecular formula C16H10N2O2 B14869797 N-(2-cyanophenyl)-1-benzofuran-2-carboxamide

N-(2-cyanophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B14869797
M. Wt: 262.26 g/mol
InChI Key: OCKDIKVOZNPJLU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a cyanophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-cyanophenylisothiocyanate with benzofuran-2-carboxylic acid under specific conditions. One common method involves the use of sulfuryl chloride or gaseous chlorine in an inert solvent to facilitate the reaction . Another approach involves a three-component one-pot reaction of N-(2-cyanophenyl)formamide in the presence of thionyl chloride and sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and various reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with secondary amines can lead to the formation of quinazolin-4-ylidenethioureas .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(2-cyanophenyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as 2-cyanopyridine derivatives and 2-cyanophenylacetamide derivatives These compounds share structural similarities but may exhibit different chemical reactivities and biological activities

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10N2O2/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1-9H,(H,18,19)

InChI Key

OCKDIKVOZNPJLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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